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Introduction and Chemical Properties

Borapetoside E is a naturally occurring clerodane-type furanoditerpenoid primarily isolated from the medicinal

plant Tinospora crispa (L.) Hook. f. & Thomson, belonging to the Menispermaceae family [1] [2]. This

biologically active compound has gained significant attention in pharmacological research due to its promising

anti-diabetic properties and multi-faceted mechanisms of action [3] [4]. The compound is part of a series of

borapetosides (A-F) found in T. crispa, with Borapetoside E demonstrating particularly interesting effects on

glucose and lipid metabolism [1].

Tinospora crispa has a long history of traditional use across Southeast Asia for treating diabetes, jaundice,

rheumatism, urinary disorders, fever, and hypertension [2]. The plant is characterized by stems with a prominent

tuberculate surface, which helps distinguish it from related species like T. cordifolia and T. sinensis [2].

Borapetoside E is typically extracted from the vines or stems of the plant using various solvent systems, with the

n-butanol soluble fraction often containing this compound along with other related diterpenoids [5].

The chemical structure of Borapetoside E features a characteristic clerodane skeleton with multiple chiral

centers that confer its specific three-dimensional configuration and biological activity [1]. The presence of both

furan and glucose moieties contributes to its amphiphilic character and likely influences its bioavailability and

target interactions [1].

Table 1: Basic Chemical Properties of Borapetoside E
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Property Specification

CAS
Registry

Number

151200-49-6

Molecular

Formula

C₂₇H₃₆O₁₁

Molecular

Weight

536.57 g/mol

IUPAC

Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0²,⁷]dodec-3-ene-3-
carboxylate

SMILES
Notation

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O

Physical
Form

Powder

Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Pharmacological Activities

Anti-Diabetic Effects

Borapetoside E demonstrates significant anti-hyperglycemic activity in various animal models of diabetes. In

both alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice, Borapetoside E significantly reduced

serum glucose levels in a dose-dependent manner [5]. Research has shown that Borapetoside E improves

hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption in obese mice fed a

high-fat diet [3] [4]. The glucose-lowering effects of Borapetoside E were comparable to or better than the widely

used anti-diabetic drug metformin in experimental models [1].

The anti-diabetic effects of Borapetoside E appear to be mediated through multiple complementary

mechanisms. It enhances insulin sensitivity, promotes glucose utilization in peripheral tissues, and suppresses
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hepatic glucose production [1]. Unlike some anti-diabetic agents that work primarily through a single mechanism,

Borapetoside E's multi-target approach makes it particularly interesting for addressing the complex

pathophysiology of type 2 diabetes mellitus [1].

Lipid Metabolism Regulation

Beyond its glucoregulatory properties, Borapetoside E exhibits beneficial effects on lipid metabolism. In high-

fat-diet-induced obese mice, treatment with Borapetoside E resulted in significant improvement in hyperlipidemia

and hepatic steatosis [1]. The compound suppresses the expression of sterol regulatory element binding proteins

(SREBPs) and their downstream target genes related to lipid synthesis in both the liver and adipose tissue [3] [4].

This dual action on both glucose and lipid metabolism positions Borapetoside E as a promising candidate for

managing metabolic syndrome and its associated complications [1]. The simultaneous improvement in

hyperglycemia and dyslipidemia addresses two key cardiovascular risk factors that frequently coexist in patients

with type 2 diabetes [1].

Cardiovascular Effects

Research on isolated rat left atria has revealed that Borapetoside E exhibits positive inotropic effects [5].

However, it is important to note that in the same study, the crude extract of Tinospora crispa demonstrated more

pronounced effects than individual components, suggesting potential synergistic interactions among multiple

bioactive compounds in the plant [5].

The cardiovascular effects of Tinospora crispa extracts appear to result from the concerted action of several

bioactive compounds, including higenamine, salsolinol, tyramine, adenosine, and uridine, which act through

adrenergic and purinergic pathways [5]. While Borapetoside E contributes to the overall pharmacological profile,

its specific cardiovascular effects relative to other compounds in the extract warrant further investigation.

Table 2: Pharmacological Activities of Borapetoside E in Experimental Models

Activity Experimental Model Key Findings Reference

Anti-hyperglycemic Alloxan-induced

hyperglycemic mice

Significant reduction in serum glucose

levels, dose-dependent manner

[5]
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Activity Experimental Model Key Findings Reference

Anti-hyperglycemic db/db type 2 diabetic
mice

Significant reduction in serum glucose
levels, dose-dependent manner

[5]

Improvement of insulin
resistance

High-fat-diet-induced
obese mice

Improved insulin sensitivity, enhanced
glucose utilization

[1]

Lipid metabolism
regulation

High-fat-diet-induced
obese mice

Improved hyperlipidemia, hepatic
steatosis, inhibited SREBPs expression

[3] [4]

Energy metabolism Obese mice Increased oxygen consumption [3] [4]

Cardiovascular effects Isolated rat left atria Positive inotropic effects [5]

Mechanisms of Action

Molecular Targets and Signaling Pathways

Borapetoside E exerts its pharmacological effects through multiple interconnected signaling pathways that

regulate glucose and lipid homeostasis. A key mechanism involves the suppression of sterol regulatory element

binding proteins (SREBPs), which are master transcription factors controlling lipid synthesis [3] [4]. By

inhibiting SREBP expression in the liver and adipose tissue, Borapetoside E downregulates genes involved in

lipogenesis, leading to reduced lipid accumulation and improved hyperlipidemia [1].

In addition to its effects on lipid metabolism, Borapetoside E influences insulin signaling pathways. While the

exact molecular targets remain under investigation, related compounds in the borapetoside family (particularly

borapetoside A) have been shown to induce phosphorylation of insulin receptor (IR), Akt, AS160, and glucose

transporter 2 (GLUT2) [6]. These compounds also decrease the expression of phosphoenolpyruvate carboxykinase

(PEPCK), a key enzyme in hepatic gluconeogenesis [6]. The structural similarities among borapetosides suggest

that Borapetoside E likely shares these mechanisms, though with potentially varying potency.

The following diagram illustrates the primary signaling pathways through which Borapetoside E exerts its anti-

diabetic and lipid-lowering effects:
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Figure 1: Signaling pathways and molecular mechanisms of Borapetoside E. The compound simultaneously

targets glucose metabolism (green), lipid metabolism (red), and energy expenditure (blue) through multiple

interconnected pathways.

Structural Activity Relationships

The hypoglycemic potency of borapetosides varies significantly depending on their specific structural features

[7]. Research comparing borapetosides A, B, and C has revealed that the C-8 stereochemistry plays a critical role

in determining hypoglycemic activity [7]. Active borapetosides A and C possess 8R-chirality, while the inactive

borapetoside B possesses 8S-chirality [7]. Additionally, the location of the glycoside moiety (at C-3 for

borapetoside A versus C-6 for borapetoside C) and the formation of a lactone between C-4 and C-6 in

borapetoside A contribute to differences in hypoglycemic potency among these structurally related compounds [7].

While similar structure-activity relationship studies specifically focusing on Borapetoside E are more limited, its

structural features suggest it shares the critical 8R-chirality present in other active borapetosides. The specific

positioning of its functional groups likely influences its bioavailability, target binding affinity, and overall

pharmacological profile compared to other borapetosides.

Experimental Protocols

In Vitro Assays

Glycogen Content Assay in Cell Lines: This protocol measures the effect of Borapetoside E on glycogen

synthesis in relevant cell models [6].

Cell Lines: Differentiated C2C12 myotubes (mouse skeletal muscle cells) and Hep3B hepatocytes (human
hepatocellular carcinoma cells)

Culture Conditions: C2C12 cells maintained in Dulbecco's Modified Eagle Medium (DMEM); Hep3B cells
in Roswell Park Memorial Institute Medium 1640 (RPMI 1640). Both supplemented with 10% fetal bovine

serum and 1% penicillin-streptomycin at 37°C in 5% CO₂ [6]
Treatment: Cells exposed to Borapetoside E at concentrations ranging from 10⁻⁸ to 10⁻⁶ mol/L for

specified duration
IL-6-Induced Insulin Resistance Model: Differentiated C2C12 myotubes pretreated with IL-6 (10 ng/mL)

for 24 hours to induce insulin resistance before Borapetoside E treatment [6]
Glycogen Measurement: Cellular glycogen content measured using appropriate biochemical assays after

treatment period

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 10 Tech Support

https://www.smolecule.com/products/s1816490?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23523259/
https://pubmed.ncbi.nlm.nih.gov/23523259/
https://pubmed.ncbi.nlm.nih.gov/23523259/
https://pubmed.ncbi.nlm.nih.gov/23523259/
https://www.smolecule.com/products/s1816490?utm_src=pdf-body
https://www.smolecule.com/products/s1816490?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0944711313000810
https://www.sciencedirect.com/science/article/abs/pii/S0944711313000810
https://www.smolecule.com/products/s1816490?utm_src=pdf-body
https://www.smolecule.com/products/s1816490?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0944711313000810
https://www.smolecule.com/products/s1816490?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Data Analysis: Fold changes in glycogen content calculated relative to untreated control cells

In Vivo Studies

Anti-Hyperglycemic Activity in Diabetic Mouse Models: This protocol evaluates the glucose-lowering effects

of Borapetoside E in established animal models of diabetes [5].

Animal Models:
Alloxan-induced hyperglycemic mice

db/db type 2 diabetic mice
High-fat-diet-induced obese mice

Experimental Groups: Mice divided into minimum of three groups: vehicle control, Borapetoside E
treatment, and positive control (e.g., metformin)

Dosing: Borapetoside E administered in dose-dependent manner (specific doses determined based on
preliminary studies)

Treatment Duration: Varies from single-dose administration to continuous treatment for 7 days or longer
Blood Collection: Serum samples collected via tail vein or retro-orbital bleeding at predetermined time

points
Glucose Measurement: Serum glucose levels measured using glucose oxidase method or glucometer

Insulin Measurement: Plasma insulin levels determined by ELISA in appropriate models
Additional Assessments: Intraperitoneal glucose tolerance test (IPGTT), insulin signaling pathway

analysis via Western blotting, gene expression analysis of key metabolic regulators

Histological and Molecular Analyses:

Tissue Collection: Liver and adipose tissue collected at endpoint for histological and molecular analyses

Gene Expression: SREBP and downstream lipogenic gene expression analyzed by RT-qPCR or Western
blotting [3] [4]

Histology: Liver sections stained with H&E or Oil Red O to assess hepatic steatosis
Statistical Analysis: Data expressed as mean ± SEM, analyzed by one-way ANOVA followed by

appropriate post-hoc tests

The following diagram outlines the typical workflow for evaluating Borapetoside E's anti-diabetic activity in

preclinical models:
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Figure 2: Experimental workflow for evaluating Borapetoside E's anti-diabetic activity in preclinical models, from

study design to data analysis.

Safety and Toxicology

Hepatotoxicity Concerns
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Despite its promising therapeutic potential, Borapetoside E and other clerodane furanoditerpenoids from

Tinospora crispa have been associated with potential hepatotoxicity [2]. A case report documented a 57-year-old

male patient who developed toxic hepatitis with cholestasis and cytolysis after consuming aqueous extracts of

fresh T. crispa stems [2]. The patient presented with jaundice, fever, and asthenia, with laboratory tests revealing

significant hepatocellular damage (ALT 1923 U/L; AST 873 U/L) and cholestasis (γGT 155 U/L) [2].

Phytochemical analysis of the incriminated sample revealed the presence of borapetoside C as the main compound,

along with 17 additional furanoditerpenoid analogues [2]. These findings support the hypothesis that the

mechanisms underlying hepatotoxicity of Tinospora crispa are similar to those encountered with other

furanoditerpenoid-containing plants such as Teucrium chamaedrys or Dioscorea bulbifera [2]. The presence of the

furan ring in these compounds is suspected to play a role in their hepatotoxic potential, possibly through the

formation of reactive metabolites [2].

Benefit-Risk Considerations

In the context of type 2 diabetes treatment, the potential benefits of Borapetoside E must be carefully weighed

against its hepatotoxicity risk [2]. Researchers recommend that Tinospora crispa intake should be more closely

monitored for signs of hepatotoxicity, especially with prolonged use [2]. The hepatotoxicity appears to be dose-

dependent and may vary between different preparations of the plant material [2].

It is worth noting that the hepatotoxicity case occurred with consumption of aqueous extracts of fresh stems, which

contained a higher amount of borapetoside C compared to older reference samples consisting of dried stems [2].

This suggests that processing methods and plant maturity may influence the concentration of potentially toxic

compounds in Tinospora crispa preparations.

Research Applications and Commercial Availability

Potential Drug Development

Borapetoside E represents a promising lead compound for the development of new multi-target therapies for

diabetes and metabolic syndrome [1]. Its dual action on both glucose and lipid metabolism addresses key

pathological features of type 2 diabetes, while its effects on energy expenditure suggest potential applications in

obesity management [3] [4]. Future research directions should focus on:
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Detailed Molecular Mechanisms: More comprehensive studies to elucidate specific molecular targets and

signaling pathways [1]
Structure-Activity Relationships: Investigation of structure-activity relationships among various

borapetosides to develop more potent and selective derivatives [1]
Clinical Trials: Evaluation of efficacy and safety in humans with diabetes, hyperlipidemia, or metabolic

syndrome [1]
Formulation Development: Optimization of delivery systems to enhance bioavailability and reduce

potential toxicity

Commercial Availability and Research Use

Borapetoside E is commercially available for research purposes from several chemical suppliers [3] [4] [5].

Researchers can obtain the compound in various quantities and purity grades, typically ranging from 5mg to

250mg, with prices varying based on purity and supplier [3] [5].

Table 3: Commercial Availability of Borapetoside E for Research Use

Supplier Catalog Number Purity Packaging Price

Arctom CFN96274 ≥98% 5mg $463

Crysdot CD32002357 95+% 5mg $930

ChemFaces CFN96274 ≥98% 10mg $318

MedChemExpress HY-N2953 Not specified 50mg, 100mg, 250mg Quote upon request

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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